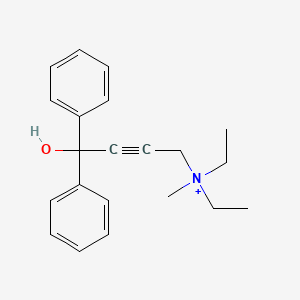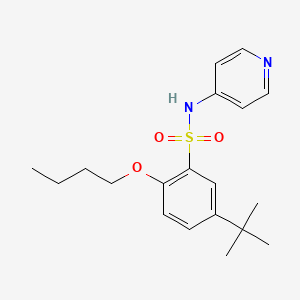![molecular formula C21H20N6O2 B13371787 4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B13371787.png)
4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the triazole moiety and the butanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity.
Aplicaciones Científicas De Investigación
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Medicine: It shows promise as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease progression. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the disease being targeted.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pentanamide
- **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide
Uniqueness
The uniqueness of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide lies in its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of the quinazolinone core with the triazole moiety and butanamide side chain makes it a versatile compound with a wide range of applications.
Propiedades
Fórmula molecular |
C21H20N6O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
4-(4-oxo-3H-quinazolin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C21H20N6O2/c28-20(24-16-10-8-15(9-11-16)12-27-14-22-13-23-27)7-3-6-19-25-18-5-2-1-4-17(18)21(29)26-19/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,24,28)(H,25,26,29) |
Clave InChI |
PHUGHAGFTUTILT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371706.png)
![2-{4-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371707.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13371712.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371713.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13371718.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B13371724.png)
![2-[(4-Methoxybutyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B13371738.png)
![3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371745.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B13371747.png)

![2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B13371751.png)
![Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate](/img/structure/B13371768.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B13371770.png)
